molecular formula C17H10N4O3S2 B2867223 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 476641-94-8

5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No.: B2867223
CAS No.: 476641-94-8
M. Wt: 382.41
InChI Key: RSYLLVONGODLSO-UHFFFAOYSA-N
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Description

The compound 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a heterocyclic molecule featuring a benzothiophene core substituted with a nitro group at position 5, linked via a carboxamide bridge to a thiazole ring bearing a pyridin-4-yl substituent. Its molecular formula is C₁₇H₁₀N₄O₃S₂, with a molecular weight of 394.42 g/mol.

Properties

IUPAC Name

5-nitro-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10N4O3S2/c22-16(15-8-11-7-12(21(23)24)1-2-14(11)26-15)20-17-19-13(9-25-17)10-3-5-18-6-4-10/h1-9H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSYLLVONGODLSO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])C=C(S2)C(=O)NC3=NC(=CS3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the nitro group and the formation of the thiazole and pyridine rings. The final step involves the formation of the carboxamide linkage.

    Preparation of Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction of a suitable precursor, such as 2-bromothiophene, with a carbonyl compound.

    Introduction of Nitro Group: The nitro group can be introduced via nitration using a mixture of concentrated nitric acid and sulfuric acid.

    Formation of Thiazole and Pyridine Rings: The thiazole ring can be formed through a cyclization reaction involving a thioamide and a halogenated pyridine derivative.

    Formation of Carboxamide Linkage: The final step involves the reaction of the intermediate compound with an amine to form the carboxamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and thiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Common reagents include halogenated compounds and nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: The compound is used in the development of new materials with specific properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The nitro group and the heterocyclic rings play a crucial role in its biological activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer properties.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The following table summarizes key structural differences and molecular properties between the target compound and analogues from the evidence:

Compound Name & CAS (if available) Core Structure Substituents on Thiazole Molecular Weight (g/mol) Key Features
Target compound (no CAS provided) Benzothiophene-2-carboxamide 4-(Pyridin-4-yl) 394.42 Pyridine enhances π-π stacking; nitro group may confer redox activity
5-nitro-N-[4-(5-methylfuran-2-yl)-1,3-thiazol-2-yl]-... Benzothiophene-2-carboxamide 4-(5-Methylfuran-2-yl) Not reported Methylfuran introduces steric bulk; furan’s electron-rich nature may alter binding
Compound 16 (CAS: 2147485-27-4) Thiophene-2-carboxamide 4-(4-Trifluoromethoxyphenyl) Not reported Trifluoromethoxy group is strongly electron-withdrawing; phenyl increases hydrophobicity
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholino... Morpholinoacetamide 4-(2-Chlorophenyl) Not reported Chlorine enhances electronegativity; morpholine improves solubility
5-nitro-N-(4-phenyl-1,3-thiazol-2-yl)-N-(prop-2-en-... Benzothiophene-2-carboxamide 4-Phenyl + allyl group on nitrogen 421.49 Allyl group introduces conformational flexibility; phenyl adds hydrophobicity

Functional Group Impact on Properties

  • Electron-Donating vs. Electron-Withdrawing Groups :

    • The pyridin-4-yl group in the target compound (electron-deficient) contrasts with 4-trifluoromethoxyphenyl (electron-withdrawing, Compound 16) and 5-methylfuran-2-yl (electron-donating, ). These differences influence charge distribution, affecting binding to targets like bacterial enzymes or kinases .
    • The nitro group in the target compound and its phenyl/allyl-substituted analogue () may participate in redox reactions or serve as a hydrogen-bond acceptor .
  • The allyl group in ’s compound adds steric flexibility, which may reduce crystallinity and improve membrane permeability .

Biological Activity

The compound 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide is a novel synthetic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic use based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is C14H11N3O3SC_{14}H_{11}N_{3}O_{3}S, with a molecular weight of 303.32 g/mol. The structure features a nitro group, a benzothiophene moiety, and a pyridine-thiazole linkage, which are critical for its biological activity.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of similar thiazole derivatives. For instance, compounds with thiazole rings have demonstrated significant activity against various bacterial strains, suggesting that the thiazole component in our target compound may enhance its antimicrobial efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of thiazole derivatives have been well-documented. In particular, compounds similar to 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide have shown to inhibit the release of pro-inflammatory cytokines such as TNF-alpha in vitro. This suggests a potential mechanism where the compound could be effective in treating inflammatory conditions like rheumatoid arthritis .

The proposed mechanism involves inhibition of key signaling pathways associated with inflammation. Specifically, the compound may act by blocking p38 mitogen-activated protein kinase (MAPK) pathways, which are crucial in mediating inflammatory responses. This has been substantiated by structure-activity relationship (SAR) studies that reveal modifications to the thiazole ring can significantly alter biological activity .

In Vivo Studies

In a pharmacokinetic study involving mice, the compound exhibited good oral bioavailability and significant anti-inflammatory effects at a minimum effective dose (MED) of 30 mg/kg. This indicates its potential for therapeutic use in chronic inflammatory diseases .

In Vitro Studies

In vitro assays have confirmed that 5-nitro-N-[4-(pyridin-4-yl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide inhibits bacterial growth effectively against both Gram-positive and Gram-negative bacteria. The compound's efficacy was compared with standard antibiotics, showcasing its potential as an alternative antimicrobial agent .

Data Summary

Property Value
Molecular FormulaC₁₄H₁₁N₃O₃S
Molecular Weight303.32 g/mol
Anti-inflammatory MED30 mg/kg
Antimicrobial ActivityEffective against multiple strains
Mechanism of ActionInhibition of p38 MAPK pathway

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